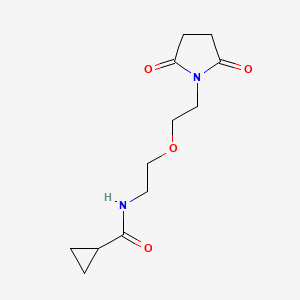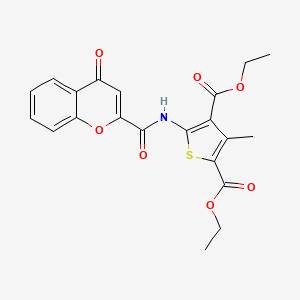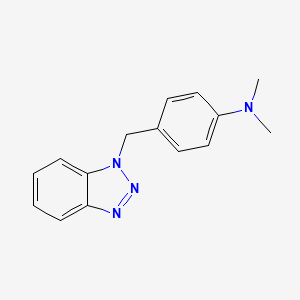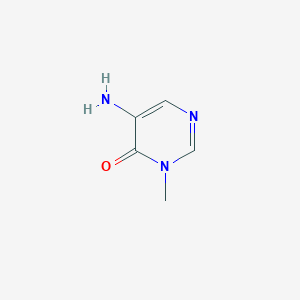![molecular formula C21H15Cl3N2O2 B2929487 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 282523-09-5](/img/structure/B2929487.png)
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
カタログ番号 B2929487
CAS番号:
282523-09-5
分子量: 433.71
InChIキー: AYLPSEXKCXVOKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole”, similar compounds are often synthesized using catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
Again, while there isn’t specific information on the chemical reactions of “6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole”, similar compounds often undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
Synthesis and Biological Activity
- Benzimidazole derivatives have been synthesized and evaluated for various biological activities. For instance, a study explored the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents, highlighting the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus for potent antihistaminic activity (Iemura et al., 1986).
- Another research focused on benzimidazole‐1,2,3‐triazole hybrids, indicating their inhibitory activity against mushroom tyrosinase, which could be useful in cosmetics, medicine, or the food industry due to their potential as tyrosinase inhibitors (Mahdavi et al., 2018).
Antimicrobial and Antifungal Applications
- Studies on benzimidazole condensed ring systems revealed some compounds' in vitro antibacterial activity and the potential for antimicrobial, antileukemic, and antifungal applications (Rida et al., 1988).
- Novel dipodal-benzimidazole derivatives were synthesized and showed broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger, suggesting potential for antimicrobial applications (Padalkar et al., 2014).
Anticancer and Antitubercular Potential
- The pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 was studied for its structure-activity relationship, indicating significant potency against class Ia PI 3-kinase enzymes and potential for anticancer applications (Rewcastle et al., 2011).
- Some benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing promising activity against bacteria and fungi, hinting at potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).
Enzyme Inhibition and Neuropharmacological Properties
- Benzimidazole derivatives have been explored for their inhibitory activity against eukaryotic DNA topoisomerase II, indicating potential for the development of new therapeutic agents targeting this enzyme (Pınar et al., 2004).
- The pharmacophore-based design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives were aimed at discovering compounds with alpha(1)-adrenoceptor blocking properties, which could have implications for the treatment of conditions mediated by this receptor (Betti et al., 2002).
特性
IUPAC Name |
6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-27-15-8-5-13(6-9-15)21-25-19-10-7-14(22)11-20(19)26(21)28-12-16-17(23)3-2-4-18(16)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPSEXKCXVOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)
![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)



![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)


